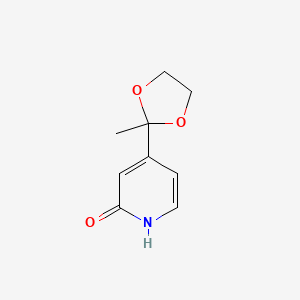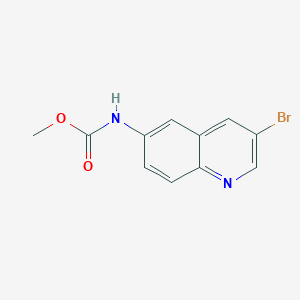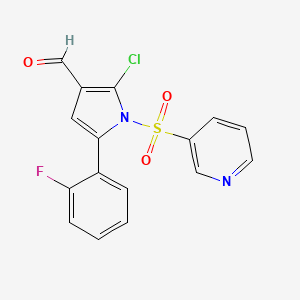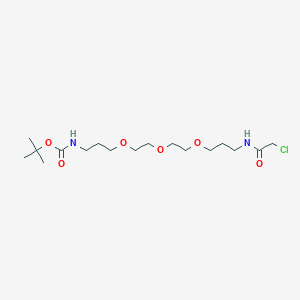
2-Methoxy-4-morpholinopyrimidine
Descripción general
Descripción
2-Methoxy-4-morpholinopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It has been used in the synthesis of certain derivatives that have shown anti-inflammatory activity in macrophage cells .
Synthesis Analysis
The synthesis of 2-Methoxy-4-morpholinopyrimidine involves the creation of a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives .Molecular Structure Analysis
The molecular formula of 2-Methoxy-4-morpholinopyrimidine is C9H13N3O2, and it has a molecular weight of 195.22 g/mol.Chemical Reactions Analysis
The newly synthesized morpholinopyrimidine derivatives, including 2-Methoxy-4-morpholinopyrimidine, have shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
2-Methoxy-4-morpholinopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory properties. These compounds, particularly V4 and V8 derivatives, have shown significant potential in inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations. They also reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein in macrophage cells stimulated by lipopolysaccharides (LPS), suggesting a strong therapeutic strategy for inflammation-associated disorders .
Molecular Docking Studies
The compounds derived from 2-Methoxy-4-morpholinopyrimidine exhibit a strong affinity for the active sites of iNOS and COX-2 enzymes. Molecular docking studies have shown that these compounds form hydrophobic interactions with the target sites, which could be beneficial in designing new drugs to modulate the inflammatory response .
Potential in Cancer Research
Research on pyrimidine derivatives, including those related to 2-Methoxy-4-morpholinopyrimidine, has indicated promising biological potential and anticancer activity. These compounds are worth further exploration for their ability to act against various cancer types .
Role in Immune Response
Nitric oxide, whose production is inhibited by 2-Methoxy-4-morpholinopyrimidine derivatives, is a radical effector of the innate immune system. It plays a significant role in both acute and chronic inflammation, reacting with various molecules to produce compounds like nitrosothiols and peroxynitrite anion, which are important in the body’s defense mechanisms .
Cardiovascular Disease Research
Chronic inflammation, which can be modulated by 2-Methoxy-4-morpholinopyrimidine derivatives, is a known cause of various cardiovascular diseases. By controlling the inflammatory mediators, these compounds may offer a novel approach to preventing or treating heart disease .
Neurological Disorders
The inflammatory process is also implicated in the progression of neurological disorders. The anti-inflammatory properties of 2-Methoxy-4-morpholinopyrimidine derivatives could be harnessed to develop treatments for conditions such as Alzheimer’s disease and multiple sclerosis, where inflammation plays a key role .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methoxypyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-9-10-3-2-8(11-9)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWWOPITKPJAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274910 | |
| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-morpholinopyrimidine | |
CAS RN |
1400644-32-7 | |
| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)



![4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1458109.png)

![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)
![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)




